![molecular formula C20H23N3 B14168885 N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline CAS No. 5427-50-9](/img/structure/B14168885.png)
N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety linked to an aniline derivative through a methylene bridge. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline typically involves the condensation of N,N-diethylaniline with quinoline-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
N,N-diethylaniline+quinoline-4-carbaldehyde→N,N-Diethyl-4-[(quinolin-4(1H)-ylidene)amino]methylaniline
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Quinoline: A simpler structure with similar biological activities.
N,N-Diethyl-4-aminobenzaldehyde: Shares the N,N-diethylamino group but lacks the quinoline moiety.
Quinoline-4-carbaldehyde: Contains the quinoline moiety but lacks the N,N-diethylamino group.
Uniqueness: N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline is unique due to the combination of the quinoline and N,N-diethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
5427-50-9 |
|---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC名 |
N-[[4-(diethylamino)phenyl]methyl]quinolin-4-amine |
InChI |
InChI=1S/C20H23N3/c1-3-23(4-2)17-11-9-16(10-12-17)15-22-20-13-14-21-19-8-6-5-7-18(19)20/h5-14H,3-4,15H2,1-2H3,(H,21,22) |
InChIキー |
KULWGPIYQLUANB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
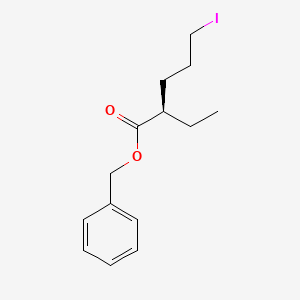

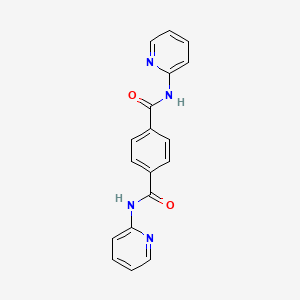
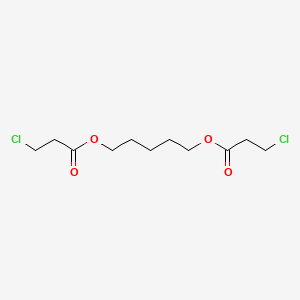
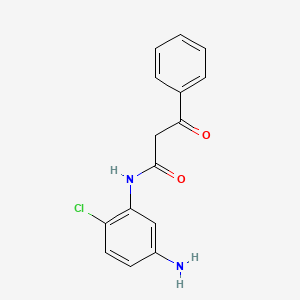
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
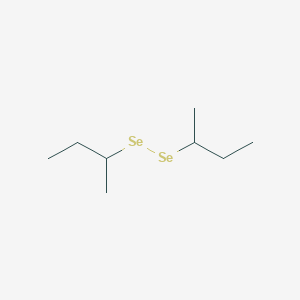

![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
